molecular formula C12H12O B11914759 1-Methylnaphthalene-7-methanol

1-Methylnaphthalene-7-methanol

Cat. No.: B11914759
M. Wt: 172.22 g/mol
InChI Key: JYTDAWFLCFNATI-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-7-methanol is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring substituted with a methyl group at the first position and a methanol group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene using methanol in the presence of a catalyst such as SAPO-11 molecular sieve modified with hydrochloric acid and citric acid . The reaction conditions typically include high temperatures and pressures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures . This ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-7-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and methanol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: 1-Methylnaphthalene-7-carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Methylnaphthalene-7-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-7-methanol involves its interaction with various molecular targets and pathways. The methanol group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

    1-Methylnaphthalene: Similar in structure but lacks the methanol group.

    2-Methylnaphthalene: Isomeric with 1-Methylnaphthalene but with the methyl group at the second position.

    Naphthalene: The parent compound without any substituents.

Uniqueness: 1-Methylnaphthalene-7-methanol is unique due to the presence of both a methyl and a methanol group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(8-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7,13H,8H2,1H3

InChI Key

JYTDAWFLCFNATI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)CO

Origin of Product

United States

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